molecular formula C17H19N3O B5818720 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole

1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole

Cat. No. B5818720
M. Wt: 281.35 g/mol
InChI Key: LPAZGYYMDMKYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole, also known as DPI, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes. DPI has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and thus inhibits its activity. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole is selective for PKC and does not inhibit other kinases such as protein kinase A (PKA) or protein kinase B (PKB).
Biochemical and Physiological Effects
1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has also been shown to inhibit the expression of inflammatory cytokines and chemokines in vitro and in vivo, making it a potential therapeutic agent for inflammatory diseases. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has been shown to improve insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for this disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole in lab experiments is its selectivity for PKC. This allows researchers to study the specific role of PKC in various cellular processes without affecting other kinases. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole is also relatively easy to synthesize and has a high purity. However, one limitation of using 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several potential future directions for the study of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the investigation of the role of PKC in the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, the potential therapeutic applications of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole in these diseases should be further explored. Finally, the development of new methods for delivering 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole to specific tissues and cells could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2,3-dimethylindole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole. The overall yield of the synthesis is around 30%.

Scientific Research Applications

1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has been shown to inhibit the activity of PKC in vitro and in vivo, making it a useful tool to study the function of PKC in these processes. 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole has also been used to investigate the role of PKC in diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-9-12(2)19(18-11)10-17(21)20-14(4)13(3)15-7-5-6-8-16(15)20/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZGYYMDMKYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(=C(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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